molecular formula C12H9FO3S B6374438 Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate CAS No. 1261952-44-6

Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate

Cat. No.: B6374438
CAS No.: 1261952-44-6
M. Wt: 252.26 g/mol
InChI Key: ICWQOZACDSOQIS-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with a methyl ester group and a 4-fluoro-3-hydroxyphenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

The synthesis of Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-fluoro-3-hydroxybenzaldehyde with thiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions typically include the use of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like thionyl chloride .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation. The compound’s fluorine and hydroxyl groups play a crucial role in its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO3S/c1-16-12(15)11-5-8(6-17-11)7-2-3-9(13)10(14)4-7/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWQOZACDSOQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684405
Record name Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-44-6
Record name Methyl 4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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